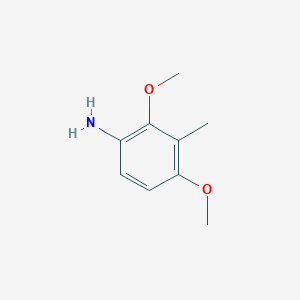

2,4-Dimethoxy-3-methylaniline

CAS No.: 73233-86-0

Cat. No.: VC18670346

Molecular Formula: C9H13NO2

Molecular Weight: 167.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 73233-86-0 |

|---|---|

| Molecular Formula | C9H13NO2 |

| Molecular Weight | 167.20 g/mol |

| IUPAC Name | 2,4-dimethoxy-3-methylaniline |

| Standard InChI | InChI=1S/C9H13NO2/c1-6-8(11-2)5-4-7(10)9(6)12-3/h4-5H,10H2,1-3H3 |

| Standard InChI Key | KIGULTIKEJDJLS-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CC(=C1OC)N)OC |

Introduction

Nomenclature and Structural Considerations

Defining 2,4-Dimethoxy-3-methylaniline

Synthetic Methodologies

Catalytic Hydrogenation of Nitroarenes

The reduction of nitro precursors to anilines is a cornerstone of aromatic amine synthesis. For 4-methoxy-3-methylaniline:

-

Substrate: 1-methoxy-2-methyl-4-nitrobenzene

-

Catalyst: 10% Pd/C (1.5 g per 57 mmol substrate)

-

Conditions: Methanol solvent, H₂ atmosphere (1 atm), 16 hours

This method highlights the efficiency of heterogeneous catalysts in suppressing side reactions like over-reduction or demethylation.

N-Methylation Strategies

N-methylation of anilines often employs reagents like methyl iodide or formaldehyde. For 3,4-dimethoxy-N-methylaniline:

-

Starting Material: 3,4-dimethoxyaniline

-

Methylation Agent: Dimethyl sulfate or CH₃I in alkaline media

-

Key Spectral Data:

Spectroscopic Characterization

Aromatic Proton Environments

-

4-Methoxy-3-methylaniline:

N-Methyl Group Identification

In 3,4-dimethoxy-N-methylaniline, the N–CH₃ group resonates at δ 2.98 ppm (s, 3H) in ¹H NMR, with a corresponding carbon signal at δ 37.2 ppm in ¹³C NMR .

Mass Spectrometric Analysis

-

4-Methoxy-3-methylaniline:

-

3,4-Dimethoxy-N-methylaniline:

Physicochemical Properties

Thermodynamic Parameters

Solubility and Stability

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume